molecular formula C7H14ClNO3 B6282342 methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride CAS No. 2742623-18-1

methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride

Cat. No. B6282342
CAS RN: 2742623-18-1
M. Wt: 195.6
InChI Key:
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Description

Methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride (MMC) is a versatile chemical compound used in a wide range of scientific research applications. It is a colorless solid that is soluble in water and other polar solvents, and has a melting point of 203-205 °C. MMC is widely used in laboratory experiments due to its low toxicity and its ability to dissolve in a variety of solvents. It is a widely used reagent in organic synthesis, and its unique properties make it attractive for a variety of research applications.

Mechanism of Action

MMC acts as an acid-base catalyst in organic synthesis. It acts as a proton donor and acceptor, and its unique structure allows for the formation of hydrogen bonds between the carboxylate group and other functional groups. This facilitates the formation of new bonds between molecules, allowing for the synthesis of complex molecules from simpler precursors.
Biochemical and Physiological Effects
MMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phospholipase A2, and to increase the activity of other enzymes, such as glutathione reductase. In addition, MMC has been shown to have anti-inflammatory and antioxidant effects, and to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

MMC has a number of advantages for laboratory experiments. It is relatively non-toxic, has a low melting point, and is soluble in a variety of solvents. In addition, it can be used as a catalyst in organic synthesis and as a reagent in chemical reactions. However, MMC is not suitable for use in reactions involving strong acids or bases, and its solubility in organic solvents is limited.

Future Directions

The potential applications of MMC are numerous, and further research is needed to fully understand its biochemical and physiological effects. Future research should focus on the development of new synthesis methods for MMC, as well as on the development of new uses for the compound. In addition, further research should be conducted to investigate the potential therapeutic benefits of MMC, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of MMC in the production of pharmaceuticals, dyes, and other chemical products.

Synthesis Methods

MMC can be synthesized from 3-methylmorpholine and ethyl chloroformate in a two-step reaction. The first step involves the condensation of 3-methylmorpholine and ethyl chloroformate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrochloric acid to yield MMC. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.

Scientific Research Applications

MMC is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a building block in the synthesis of other compounds. It is also used in the production of pharmaceuticals, dyes, and other chemical products. In addition, MMC is used in the study of enzyme-catalyzed reactions and in the study of protein structure and function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride involves the reaction of 3-methylmorpholine with ethyl chloroformate to form ethyl (3S)-3-methylmorpholine-4-carboxylate, which is then hydrolyzed to form (3S)-3-methylmorpholine-4-carboxylic acid. The acid is then esterified with methanol to form methyl (3S)-3-methylmorpholine-4-carboxylate, which is subsequently reduced with sodium borohydride to form methyl (3S,6S)-6-methylmorpholine-3-carboxylate. The final step involves the reaction of the carboxylate with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methylmorpholine", "ethyl chloroformate", "methanol", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "3-methylmorpholine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl (3S)-3-methylmorpholine-4-carboxylate.", "The ethyl ester is then hydrolyzed with aqueous sodium hydroxide to form (3S)-3-methylmorpholine-4-carboxylic acid.", "The acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl (3S)-3-methylmorpholine-4-carboxylate.", "The ester is reduced with sodium borohydride in the presence of a solvent such as methanol to form methyl (3S,6S)-6-methylmorpholine-3-carboxylate.", "The carboxylate is then reacted with hydrochloric acid to form the hydrochloride salt of methyl (3S,6S)-6-methylmorpholine-3-carboxylate." ] }

CAS RN

2742623-18-1

Product Name

methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

93

Origin of Product

United States

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